molecular formula C25H21ClN2O3 B11061806 2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-phenyl-1H-indene-1,3(2H)-dione

2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-phenyl-1H-indene-1,3(2H)-dione

Cat. No.: B11061806
M. Wt: 432.9 g/mol
InChI Key: XUIGEWJKQSIRRO-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-morpholinoanilino)-2-phenyl-1H-indene-1,3(2H)-dione is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chloro-substituted aniline group, a morpholine ring, and an indene-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-morpholinoanilino)-2-phenyl-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the reaction of 3-chloro-4-morpholinoaniline with 2-phenyl-1H-indene-1,3(2H)-dione under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-morpholinoanilino)-2-phenyl-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s functional groups.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3-Chloro-4-morpholinoanilino)-2-phenyl-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-morpholinoanilino)-2-phenyl-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-morpholinoaniline: Shares the morpholine and chloroaniline moieties but lacks the indene-dione core.

    2-Phenyl-1H-indene-1,3(2H)-dione: Contains the indene-dione core but lacks the chloroaniline and morpholine groups.

Uniqueness

2-(3-Chloro-4-morpholinoanilino)-2-phenyl-1H-indene-1,3(2H)-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H21ClN2O3

Molecular Weight

432.9 g/mol

IUPAC Name

2-(3-chloro-4-morpholin-4-ylanilino)-2-phenylindene-1,3-dione

InChI

InChI=1S/C25H21ClN2O3/c26-21-16-18(10-11-22(21)28-12-14-31-15-13-28)27-25(17-6-2-1-3-7-17)23(29)19-8-4-5-9-20(19)24(25)30/h1-11,16,27H,12-15H2

InChI Key

XUIGEWJKQSIRRO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC3(C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5)Cl

Origin of Product

United States

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